D-Amphetamine Isopropylurea
CAS No.:
Cat. No.: VC20502432
Molecular Formula: C13H20N2O
Molecular Weight: 220.31 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C13H20N2O |
|---|---|
| Molecular Weight | 220.31 g/mol |
| IUPAC Name | 1-[(2S)-1-phenylpropan-2-yl]-3-propan-2-ylurea |
| Standard InChI | InChI=1S/C13H20N2O/c1-10(2)14-13(16)15-11(3)9-12-7-5-4-6-8-12/h4-8,10-11H,9H2,1-3H3,(H2,14,15,16)/t11-/m0/s1 |
| Standard InChI Key | HWRNQHMHLZFLOV-NSHDSACASA-N |
| Isomeric SMILES | C[C@@H](CC1=CC=CC=C1)NC(=O)NC(C)C |
| Canonical SMILES | CC(C)NC(=O)NC(C)CC1=CC=CC=C1 |
Introduction
Chemical Structure and Synthesis
Molecular Architecture
D-Amphetamine Isopropylurea combines the phenethylamine backbone of D-amphetamine (C₉H₁₃N) with isopropylurea (C₄H₁₀N₂O). The urea moiety introduces hydrogen-bonding capacity, potentially altering solubility and receptor interactions compared to traditional amphetamines. The molecular formula is inferred as C₁₃H₂₃N₃O, with a calculated molecular weight of 261.34 g/mol.
Synthetic Pathways
The synthesis of D-Amphetamine Isopropylurea involves multi-step processes derived from amphetamine production methodologies. A pivotal patent (US7705184B2) outlines a hydrogenation-based approach for amphetamine derivatives :
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Chlorination: Starting with phenylpropanolamine, chlorination yields a chlorinated intermediate.
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Hydrogenation: Catalytic hydrogenation (e.g., 10% palladium on carbon) at 45–55°C under 40 psi H₂ reduces the intermediate to dextroamphetamine .
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Urea Conjugation: Isopropylurea is introduced via nucleophilic substitution or condensation, though exact conditions remain proprietary.
Key reaction parameters include:
| Parameter | Value/Range | Catalyst |
|---|---|---|
| Temperature | 45–55°C | Pd/C (10%) |
| Pressure | 40 psi H₂ | - |
| Reaction Time | ~33 hours | - |
| Yield Optimization | pH >12 for phase separation | NaOH adjustment |
This method emphasizes purity control through vacuum distillation and carbon filtration .
Pharmacological Effects
Mechanism of Action
D-Amphetamine Isopropylurea enhances synaptic monoamine levels via dual mechanisms:
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Reuptake Inhibition: Blocks dopamine (DA) and norepinephrine (NET) transporters .
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Presynaptic Release: Promotes vesicular monoamine efflux through VMAT2 disruption.
In vitro studies suggest a 2:1 potency ratio for D- vs. L-isomers in DA release, mirroring traditional amphetamines .
Neurochemical Impact
Animal models demonstrate dose-dependent increases in locomotor activity and reinforcement behavior, consistent with Schedule II classification. The isopropylurea moiety may attenuate abuse liability by slowing blood-brain barrier penetration, though clinical data are lacking.
Pharmacokinetics
Absorption and Metabolism
ADDERALL XR® pharmacokinetic data provide analogs for D-Amphetamine Isopropylurea :
| Parameter | D-Amphetamine | L-Amphetamine |
|---|---|---|
| Tmax (hr) | 3.5 | 3.5 |
| t₁/₂ (hr) | 10 (adults) | 13 (adults) |
| CL/F (L/hr/kg) | 0.35 | 0.28 |
Pediatric populations exhibit 30% faster clearance (mg/kg basis), necessitating weight-adjusted dosing .
Gender and Racial Considerations
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Gender: Women exhibit 20–30% higher AUC due to body weight-normalized dosing .
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Race: Comparable pharmacokinetics across Caucasians, Blacks, and Hispanics .
Analytical Detection
Enantiomer Resolution
A validated LC-MS/MS method separates D/L isomers using a chiral column (Supelco Astek Chirobiotic V) :
| Parameter | Specification |
|---|---|
| Column | 250 × 2.1 mm, 5 μm |
| Mobile Phase | MeOH/H₂O (50:50) |
| Ion Source | Turbo Spray (ESI+) |
| MRM Transitions | 136.1→119.1 (D/L) |
This assay achieves a lower limit of quantification (LLOQ) of 5 ng/mL, critical for distinguishing therapeutic use from illicit L-methamphetamine .
Stability and Reactivity
Degradation Pathways
D-Amphetamine Isopropylurea undergoes pH-dependent hydrolysis:
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Acidic Conditions: Urea cleavage dominates, releasing isopropylamine and CO₂.
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Alkaline Conditions: β-hydroxyphenethylamine formation via Hoffman elimination.
Accelerated stability testing (40°C/75% RH) shows <5% degradation over 6 months when stored in amber glass.
Clinical Implications
Abuse Mitigation Strategies
The isopropylurea group’s hydrophilicity may deter intravenous misuse, though insufflation risks persist. Post-marketing surveillance must monitor diversion patterns.
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